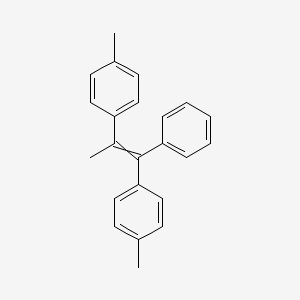![molecular formula C7H14O2Si B14182643 3-[(1-Methylsiletan-1-YL)oxy]propanal CAS No. 834881-03-7](/img/structure/B14182643.png)
3-[(1-Methylsiletan-1-YL)oxy]propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Methylsiletan-1-YL)oxy]propanal is a chemical compound with the molecular formula C₇H₁₄O₂Si. It is known for its unique structure, which includes a siletane ring and an aldehyde functional group.
Métodos De Preparación
The synthesis of 3-[(1-Methylsiletan-1-YL)oxy]propanal can be achieved through several routes. One common method involves the reaction of 1-methylsiletane with an appropriate aldehyde under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Análisis De Reacciones Químicas
3-[(1-Methylsiletan-1-YL)oxy]propanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-[(1-Methylsiletan-1-YL)oxy]propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[(1-Methylsiletan-1-YL)oxy]propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The siletane ring may also contribute to the compound’s stability and reactivity, influencing its overall activity .
Comparación Con Compuestos Similares
3-[(1-Methylsiletan-1-YL)oxy]propanal can be compared with other similar compounds, such as:
3-[(tert-Butyldimethylsilyl)oxy]propanal: This compound has a similar structure but includes a tert-butyl group instead of a methyl group, which can affect its reactivity and applications.
3-[(Trimethylsilyl)oxy]propanal: Another similar compound with a trimethylsilyl group, which may offer different chemical properties and uses.
Propiedades
Número CAS |
834881-03-7 |
|---|---|
Fórmula molecular |
C7H14O2Si |
Peso molecular |
158.27 g/mol |
Nombre IUPAC |
3-(1-methylsiletan-1-yl)oxypropanal |
InChI |
InChI=1S/C7H14O2Si/c1-10(6-3-7-10)9-5-2-4-8/h4H,2-3,5-7H2,1H3 |
Clave InChI |
UDYMJEZDSGPAOA-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCC1)OCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)
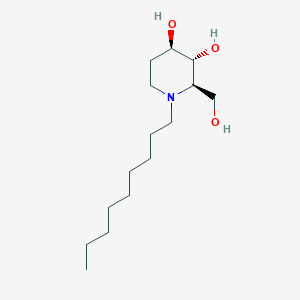
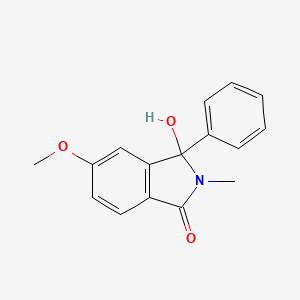
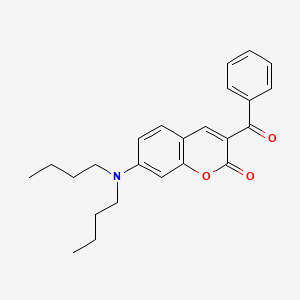
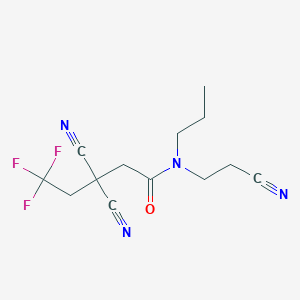
![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
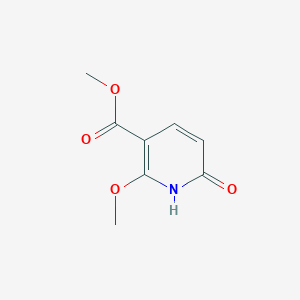
![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
![2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol](/img/structure/B14182596.png)
![Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane](/img/structure/B14182608.png)
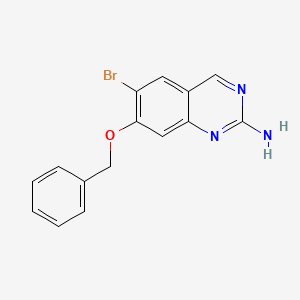
![1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14182614.png)
![4-[(Pyridin-3-yl)methoxy]butan-1-ol](/img/structure/B14182627.png)
